2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one
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Overview
Description
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one typically involves the nucleophilic substitution reaction of 2-chloro-1-(1,2-thiazol-3-yl)ethanone with appropriate reagents. One common method involves the reaction of 2-chloro-1-(1,2-thiazol-3-yl)ethanone with thiourea under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, thiols, and alcohols.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Thiazole sulfoxides and sulfones.
Reduction: Thiazolidines.
Scientific Research Applications
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential use in the development of new therapeutic agents, including anticancer and anti-inflammatory drugs.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(1,2,4-triazol-1-yl)ethan-1-one: Another heterocyclic compound with similar reactivity.
1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one: Used in the synthesis of agricultural fungicides.
Uniqueness
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties. The presence of both sulfur and nitrogen atoms in the ring enhances its reactivity and potential for diverse applications .
Biological Activity
2-Chloro-1-(1,2-thiazol-3-yl)ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The thiazole ring structure is known for its diverse biological properties, making compounds containing this moiety valuable in drug discovery and development.
The compound features a chloro group and a thiazole ring, which contribute to its reactivity and interaction with biological targets. The mechanism of action typically involves nucleophilic substitution reactions and interactions with enzymes and receptors, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating the antimicrobial activity of thiazole derivatives reported that compounds with similar structures demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazole compounds often range from 0.17 to 0.23 mg/mL against E. coli and Bacillus cereus, suggesting that this compound may exhibit comparable efficacy .
Anticancer Activity
Thiazole derivatives have also been explored for their anticancer potential. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation across various cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116). The presence of electron-withdrawing groups, such as chlorine, has been linked to enhanced cytotoxicity in these studies .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substitutions on the thiazole ring in enhancing biological activity. For instance:
- Chlorine Substituents : The presence of chlorine at strategic positions has been associated with increased antibacterial and anticancer activities.
- Thiazole Core Variations : Modifications to the thiazole core can significantly impact the compound's interaction with biological targets, influencing both potency and selectivity.
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of thiazole derivatives, including this compound, to evaluate their antimicrobial properties against E. coli and S. Typhimurium. The results indicated that certain derivatives displayed MIC values as low as 0.17 mg/mL, demonstrating strong antibacterial activity .
Compound | MIC (mg/mL) | Pathogen |
---|---|---|
This compound | TBD | TBD |
Compound A | 0.17 | E. coli |
Compound B | 0.23 | S. Typhimurium |
Case Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of thiazole derivatives, compounds were tested against MCF-7 cells. The results indicated that several derivatives exhibited IC50 values lower than that of doxorubicin, suggesting potential as effective anticancer agents.
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | MCF-7 |
Doxorubicin | 10 | MCF-7 |
Properties
Molecular Formula |
C5H4ClNOS |
---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
2-chloro-1-(1,2-thiazol-3-yl)ethanone |
InChI |
InChI=1S/C5H4ClNOS/c6-3-5(8)4-1-2-9-7-4/h1-2H,3H2 |
InChI Key |
MJLQWPYBCZEBFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1C(=O)CCl |
Origin of Product |
United States |
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